molecular formula C13H18O3 B13938546 (4-Isobutoxy-phenyl)-acetic acid, methyl ester CAS No. 61904-54-9

(4-Isobutoxy-phenyl)-acetic acid, methyl ester

Cat. No.: B13938546
CAS No.: 61904-54-9
M. Wt: 222.28 g/mol
InChI Key: KCTOGAHDQAKXEN-UHFFFAOYSA-N
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Description

Methyl 2-(4-isobutoxyphenyl)acetate is an organic compound with the molecular formula C13H18O3. It is a methyl ester derivative of 2-(4-isobutoxyphenyl)acetic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-isobutoxyphenyl)acetate typically involves the esterification of 2-(4-isobutoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:

2-(4-isobutoxyphenyl)acetic acid+methanolacid catalystMethyl 2-(4-isobutoxyphenyl)acetate+water\text{2-(4-isobutoxyphenyl)acetic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{Methyl 2-(4-isobutoxyphenyl)acetate} + \text{water} 2-(4-isobutoxyphenyl)acetic acid+methanolacid catalyst​Methyl 2-(4-isobutoxyphenyl)acetate+water

Industrial Production Methods

In an industrial setting, the production of Methyl 2-(4-isobutoxyphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-isobutoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 2-(4-isobutoxyphenyl)acetic acid

    Reduction: 2-(4-isobutoxyphenyl)ethanol

    Substitution: Various substituted esters and amides

Scientific Research Applications

Methyl 2-(4-isobutoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-isobutoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(4-isobutoxyphenyl)acetic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-isobutoxyphenyl)acetate
  • Propyl 2-(4-isobutoxyphenyl)acetate
  • Butyl 2-(4-isobutoxyphenyl)acetate

Uniqueness

Methyl 2-(4-isobutoxyphenyl)acetate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its ethyl, propyl, and butyl analogs, the methyl ester has a lower molecular weight and different solubility characteristics, making it suitable for specific applications in research and industry.

Properties

CAS No.

61904-54-9

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 2-[4-(2-methylpropoxy)phenyl]acetate

InChI

InChI=1S/C13H18O3/c1-10(2)9-16-12-6-4-11(5-7-12)8-13(14)15-3/h4-7,10H,8-9H2,1-3H3

InChI Key

KCTOGAHDQAKXEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC(=O)OC

Origin of Product

United States

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